4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid
Description
The compound 4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid (CAS 71989-35-0) is a derivative of butanoic acid featuring two key functional groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
- tert-Butyl (2-methylpropan-2-yl) ether group: A bulky substituent that enhances steric protection, improving stability during chemical reactions .
Its molecular formula is C23H27NO5, with a molecular weight of 397.46 g/mol . The compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block, where the tert-butyl group protects reactive sites during chain elongation .
Properties
CAS No. |
905857-46-7 |
|---|---|
Molecular Formula |
C23H27NO5 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-20(21(25)26)12-13-24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m0/s1 |
InChI Key |
KTJFVDVILDHBPE-FQEVSTJZSA-N |
SMILES |
CC(C)(C)OC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Isomeric SMILES |
CC(C)(C)O[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of amino groups, followed by the introduction of the fluoren-9-ylmethoxycarbonyl group. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: It can be utilized in the production of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table compares the target compound with structurally related Fmoc-protected amino acids:
Key Observations:
- Backbone Variation: The target compound’s butanoic acid backbone differs from propanoic acid derivatives (e.g., Fmoc-Thr(tBu)-OH), which affects peptide chain flexibility .
- Substitution Position : The tert-butyl group on C2 (target) contrasts with phenyl-ring substitutions (e.g., Fmoc-β-Homotyr(tBu)-OH), altering steric hindrance and solubility .
- Molecular Weight : Longer chains (e.g., Fmoc-β-Homotyr(tBu)-OH) increase molecular weight, impacting purification and solubility .
Physicochemical Properties
Notes:
- Hydrophobicity : The tert-butyl group in the target compound increases hydrophobicity compared to phenyl-substituted analogues, complicating aqueous-phase reactions .
- Reactivity : The C2 tert-butyloxy group in the target compound may sterically hinder coupling reactions more than phenyl-substituted derivatives .
Biological Activity
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid, commonly referred to as Fmoc-L-Asp(otbu)-OH, is a derivative of aspartic acid that has gained attention in the fields of peptide synthesis and drug development. This compound is characterized by its protective Fmoc group, which plays a crucial role in the synthesis of peptides and the optimization of pharmaceutical candidates.
The molecular formula of Fmoc-L-Asp(otbu)-OH is C23H25NO6, with a molecular weight of 411.454 g/mol. It features a fluorenylmethoxycarbonyl (Fmoc) group, which is known for its stability and efficiency in peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C23H25NO6 |
| Molecular Weight | 411.454 g/mol |
| CAS Number | 71989-14-5 |
| InChI Key | FODJWPHPWBKDON-IBGZPJMESA-N |
Biological Activity
The biological activity of Fmoc-L-Asp(otbu)-OH is primarily linked to its applications in peptide synthesis and drug development:
1. Peptide Synthesis
Fmoc-L-Asp(otbu)-OH is widely utilized as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild basic conditions, facilitating the assembly of complex peptides without significant side reactions. Research indicates that the Fmoc strategy enhances yield and purity in peptide synthesis compared to other protecting groups like Boc (tert-butyloxycarbonyl) .
2. Drug Development
In drug development, this compound serves as a critical building block for designing novel therapeutic agents. Its structural modifications can optimize pharmacokinetic properties, such as solubility and bioavailability. For instance, studies have shown that derivatives of Fmoc-L-Asp can exhibit improved interactions with biological targets, making them suitable candidates for further development .
3. Biochemical Research
Fmoc-L-Asp(otbu)-OH is employed in biochemical research to investigate protein interactions and functions. Its ability to modify peptide sequences allows researchers to explore the role of specific amino acids in biological processes, potentially leading to new therapeutic targets .
Case Studies
Several studies highlight the effectiveness of Fmoc-L-Asp(otbu)-OH in various applications:
- Study on Peptide Synthesis : A comparative analysis demonstrated that peptides synthesized using the Fmoc strategy exhibited higher yields and fewer side products than those synthesized with Boc protection. The study emphasized the importance of the Fmoc group in achieving high purity levels in the final product .
- Therapeutic Applications : Research has shown that derivatives of Fmoc-L-Asp can enhance the efficacy of peptide-based drugs targeting specific receptors involved in disease pathways. For example, modifications to the aspartic acid residue have been linked to increased binding affinity and selectivity for certain protein targets .
Q & A
Q. What are the key considerations for synthesizing 4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]butanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves Fmoc protection of the amino group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., triethylamine or sodium carbonate). The reaction is conducted in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. Critical factors include:
- Moisture control : Anhydrous conditions prevent hydrolysis of Fmoc-Cl.
- Stoichiometry : A 1.2–1.5 molar excess of Fmoc-Cl ensures complete protection.
- Purification : Column chromatography or recrystallization removes unreacted reagents .
Q. What are the recommended handling and storage protocols for this compound to ensure stability?
- Handling : Use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Avoid inhalation/ingestion and work in a fume hood .
- Storage : Keep in airtight containers at –20°C for long-term stability. Short-term storage (1–2 months) at 4°C is acceptable if moisture is minimized .
- Incompatibilities : Avoid strong acids/bases, oxidizing agents, and high temperatures (>40°C) to prevent decomposition .
Q. How does the tert-butoxy group influence the compound’s solubility and reactivity in peptide synthesis?
The tert-butoxy group enhances solubility in organic solvents (e.g., DCM, DMF) by reducing polarity. It also acts as a steric shield, protecting the ester or carboxylate group during coupling reactions. This modification is critical for solid-phase peptide synthesis (SPPS) where solubility and selective deprotection are required .
Advanced Research Questions
Q. What methodologies are recommended for resolving structural ambiguities in crystallographic studies of this compound?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:
Q. How can researchers address contradictory data regarding the compound’s stability under acidic conditions?
Conflicting reports may arise from varying solvent systems. For example:
- Trifluoroacetic acid (TFA) : The tert-butoxy group is labile in >50% TFA, leading to deprotection.
- Dilute HCl : Stability increases in aqueous-organic mixtures (e.g., 1M HCl in dioxane). Methodological resolution : Conduct stability assays via HPLC at 25°C under varying pH (1–5) to map degradation kinetics .
Q. What advanced computational tools can predict the compound’s behavior in complex peptide coupling reactions?
- Density Functional Theory (DFT) : Models electronic interactions between the Fmoc group and coupling reagents (e.g., HATU).
- Molecular Dynamics (MD) : Simulates steric effects of the tert-butoxy group in solvent environments.
- Software : Gaussian 16 or ORCA for DFT; GROMACS for MD .
Q. How does this compound compare to other Fmoc-protected amino acids in terms of coupling efficiency and steric hindrance?
- Coupling efficiency : Lower than Fmoc-Ala-OH due to the bulky tert-butoxy group (yields ~75% vs. >90%).
- Steric parameters : Calculate using Taft or Charton steric constants. Empirical data show a 15–20% slower coupling rate in SPPS compared to linear analogs.
- Mitigation : Use microwave-assisted synthesis (50°C, 10 min) to accelerate reaction rates .
Data Contradiction Analysis
Q. Why do safety data sheets (SDS) provide conflicting information on acute toxicity?
Discrepancies arise from limited empirical data. For example:
- : No acute toxicity data reported due to insufficient testing.
- : Classifies oral/dermal toxicity as Category 4 (LD₅₀ > 300 mg/kg) based on structural analogs. Resolution : Assume worst-case handling (Category 4) until compound-specific toxicology studies are published .
Q. How should researchers interpret the absence of ecotoxicity data in regulatory documents?
The lack of data (e.g., biodegradability, bioaccumulation) in SDSs implies the compound should be treated as a persistent environmental hazard. Follow precautionary principles:
- Waste disposal : Incinerate at >1000°C with scrubbing to prevent release.
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
Methodological Best Practices
Q. What analytical techniques are essential for characterizing this compound?
Q. What strategies minimize racemization during peptide synthesis with this compound?
- Low-temperature coupling : Use 0–4°C in DMF with HOBt/DIC activation.
- Additives : 1% (v/v) 2,2,2-trifluoroethanol reduces base-catalyzed racemization.
- Monitoring : Test for D/L isomerization via chiral HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
